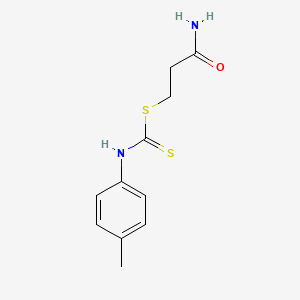![molecular formula C10H7ClFN3S B5850081 3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as CFPTA and has been found to exhibit promising properties that make it a potential candidate for the development of new drugs. In
作用機序
The mechanism of action of CFPTA is not fully understood. However, several studies have suggested that CFPTA exerts its anticancer activity by inducing apoptosis in cancer cells. CFPTA has been found to activate the caspase cascade, which is a key pathway involved in the induction of apoptosis. CFPTA has also been shown to inhibit the PI3K/Akt pathway, which is a signaling pathway that is commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
CFPTA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CFPTA inhibits the growth and proliferation of cancer cells. CFPTA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
実験室実験の利点と制限
One of the main advantages of CFPTA is its potent anticancer activity against a variety of cancer cell lines. CFPTA has also been found to exhibit antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics. However, one of the main limitations of CFPTA is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CFPTA. One area of research is the development of new formulations that improve the solubility of CFPTA in aqueous solutions. Another area of research is the identification of the molecular targets of CFPTA, which will provide a better understanding of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CFPTA in animal models and in clinical trials.
合成法
The synthesis of CFPTA involves the reaction of 4-chloro-2-fluoroaniline with ethyl cyanoacetate in the presence of a base to form the corresponding ethyl 4-chloro-2-fluoroanilino-2-cyanoacetate. This intermediate is then reacted with thioacetamide in the presence of a catalyst to form CFPTA. The overall synthesis of CFPTA is shown in the following equation:
科学的研究の応用
CFPTA has been extensively studied for its potential applications in the field of medicine. Several studies have shown that CFPTA exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFPTA has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
In addition to its anticancer properties, CFPTA has also been found to exhibit antibacterial and antifungal activity. CFPTA has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
特性
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3S/c11-7-1-2-9(8(12)3-7)15-5-6(4-13)10(14)16/h1-3,5,15H,(H2,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJPBBJXCFNNY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)N/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)





![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)

